D,L-Buthionine

Vue d'ensemble

Description

D,L-Buthionine is an important molecule in biology and biochemistry, and its properties and applications are the subject of ongoing research. This molecule is a naturally occurring sulfur-containing amino acid and is a key component of several metabolic pathways. It is also a precursor to several important compounds, such as glutathione, a major antioxidant in the human body. This compound is found in many foods, including grains and vegetables, and can be synthesized in the laboratory.

Applications De Recherche Scientifique

Amélioration de l'effet antitumoral

La sulfoximine de D,L-buthionine (BSO) a été utilisée dans la recherche sur le cancer pour améliorer l'effet antitumoral de certains traitements. Dans une étude sur des modèles de cellules cancéreuses pulmonaires A549 2D et 3D, le BSO a été utilisé en co-traitement avec des complexes de cuivre. Le BSO inhibe la production de glutathion (GSH), ce qui a amélioré l'effet des complexes de cuivre sur la viabilité des cellules tumorales et les dommages oxydatifs . Cela a entraîné des cassures de brin d'ADN et l'arrêt du cycle cellulaire en phase G2/M .

Amélioration du développement des embryons somatiques

Chez l'épinette blanche (Picea glauca), le BSO a été utilisé pour améliorer le rendement et la qualité des embryons somatiques . Le BSO inhibe la biosynthèse du glutathion réduit (GSH), ce qui fait basculer le pool total de glutathion vers sa forme oxydée (GSSG) . Cela a conduit à une augmentation du nombre d'embryons produits et à une amélioration de leur qualité morphologique .

Induction du stress oxydatif

Le BSO induit un stress oxydatif dans une cellule en inhibant de manière irréversible la γ-glutamylcystéine synthétase, une enzyme essentielle pour la synthèse du glutathion (GSH) . Cette propriété du BSO a été utilisée dans diverses applications de recherche pour étudier les effets du stress oxydatif sur les cellules

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

D,L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase . This enzyme plays a crucial role in the synthesis of glutathione (GSH), a vital antioxidant in cells that protects them from damage by reactive oxygen species .

Mode of Action

this compound acts as an inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, this compound effectively reduces the production of GSH within cells . This action results in an increase in oxidative stress within the cell, as the reduced levels of GSH diminish the cell’s ability to neutralize harmful reactive oxygen species .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutathione pathway . By inhibiting γ-glutamylcysteine synthetase, this compound disrupts the synthesis of GSH, leading to a decrease in cellular GSH levels . This disruption can lead to an increase in oxidative stress within the cell, potentially leading to DNA damage and other downstream effects .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a synthetic compound

Result of Action

The primary molecular effect of this compound’s action is the reduction of cellular GSH levels . This reduction can lead to an increase in oxidative stress within the cell, potentially causing DNA damage . On a cellular level, this compound’s action can lead to changes in cell viability and oxidative damage . In some cases, this can trigger processes of apoptosis, or programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes, can enhance the effect of this compound on tumor cell viability and oxidative damage . Additionally, the specific cellular environment, such as the presence or absence of certain enzymes or other molecules, can also impact the action of this compound .

Analyse Biochimique

Biochemical Properties

D,L-Buthionine is known to interact with glutathione, a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea . It acts as an inhibitor of γ-glutamylcysteine synthase, the first enzyme of glutathione biosynthesis . This interaction affects the intracellular content of reduced (GSH) and oxidized (GSSG) glutathione .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering the glutathione redox status, which is essential for maintaining the embryogenic activity of cultured plant cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with glutathione. By inhibiting γ-glutamylcysteine synthase, it affects the synthesis of glutathione, leading to changes in the intracellular levels of GSH and GSSG . This can result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in a study involving Tatar buckwheat calli, the decrease in the GSH content in the morphogenic callus was temporary (on day 6–8 of passage), whereas that in the nonmorphogenic callus decreased within a day and remained lower than in the control throughout the entire passage .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, hepatic GSH was depleted by intraperitoneal administration of this compound (4 mmol kg −1), twice a day, for 30 days to rats .

Metabolic Pathways

This compound is involved in the glutathione biosynthesis pathway, where it inhibits the enzyme γ-glutamylcysteine synthase . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

Its effects on glutathione levels suggest that it may interact with transporters or binding proteins involved in glutathione metabolism .

Subcellular Localization

Given its role in glutathione biosynthesis, it is likely to be found in the cytosol where this process occurs .

Propriétés

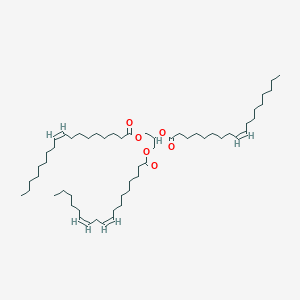

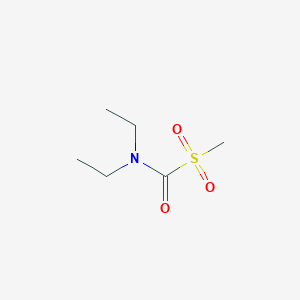

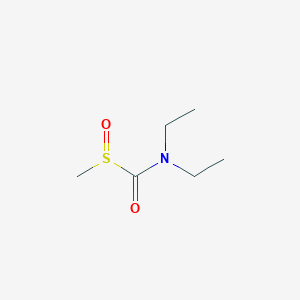

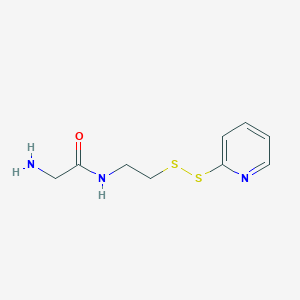

IUPAC Name |

2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955062 | |

| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-14-7 | |

| Record name | Buthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(butylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.